1-(3-甲基苯基)-1-苯甲胺盐酸盐

描述

The compound “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” has a linear formula of C8H13ClN2 and a molecular weight of 172.659 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for “1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, hydrazine-coupled pyrazole derivatives have been successfully synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” are not well-documented. The compound has a molecular weight of 172.659 .科学研究应用

神经激肽-1 受体拮抗剂

一项研究详细介绍了开发一种水溶性神经激肽-1 受体拮抗剂,该拮抗剂在治疗呕吐和抑郁症方面具有潜在应用,强调了增溶基团的重要性以及该化合物在临床前试验中的功效 (Harrison 等人,2001).

Sigma-1 受体的调节

对 SKF83959 及其类似物的研究(包括与“1-(3-甲基苯基)-1-苯甲胺盐酸盐”具有相似结构基序的化合物)表明对 sigma-1 受体的显着变构调节,表明在神经保护和自发谷氨酸释放调节中的应用 (Guo 等人,2013).

配位化学和发光

一项对苯基汞 (II) 络合物进行的研究强调了配体骨架对配位环境和性质(包括发光)的影响,这可能与材料科学和传感应用有关 (Rajput 等人,2015).

抗肿瘤活性

对源自结构类似物的叔氨基醇盐酸盐的研究探索了它们的潜在抗肿瘤活性,证明了这些化合物在药物化学中的广泛适用性 (Isakhanyan 等人,2016).

抗惊厥特性

对噻二唑抗惊厥药的研究,包括对结构类似物的研究,提供了对活性立体化学基础的见解,这可以为新治疗剂的设计和开发提供信息 (Camerman 等人,2005).

作用机制

Target of Action

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride, also known as 3-Methylmethcathinone (3-MMC), is a designer drug from the substituted cathinone family . The primary targets of 3-MMC are monoamine transporters, where it potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .

Mode of Action

The compound interacts with its targets by acting as a substrate for monoamine transporters. It inhibits the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic activity .

Biochemical Pathways

The inhibition of norepinephrine reuptake can lead to downstream effects such as increased alertness and arousal .

Pharmacokinetics

The pharmacokinetic properties of 3-MMC include an oral bioavailability of 5%-9% . The compound has a low protein binding and an elimination half-life of 50 minutes . These properties influence the compound’s bioavailability and duration of action.

Action Environment

The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body. 3-MMC is sparingly soluble in PBS and slightly soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide . Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature.

Disclaimer: The use of 3-MMC is illegal in many countries due to its potential for abuse and lack of medical use . Always consult with a healthcare professional for medical advice.

生化分析

Biochemical Properties

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine and display dopaminergic activity . This compound interacts with monoamine transporters, which are proteins responsible for the reuptake of neurotransmitters such as norepinephrine and dopamine. By inhibiting these transporters, 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects .

Cellular Effects

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of the CB2 receptor, which is involved in the regulation of inflammation and immune cell functions . By modulating the CB2 receptor, 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride can alter the immune response and potentially impact inflammatory diseases .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a monoamine transporter substrate, inhibiting the reuptake of norepinephrine and dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride may interact with other receptors and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride has a relatively short elimination half-life, indicating that it is rapidly metabolized and excreted . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with potential implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. It is important to carefully monitor and adjust the dosage to minimize potential toxic effects .

Metabolic Pathways

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride may influence metabolic flux and alter metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments and organelles, influencing its activity and function. The distribution of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride within tissues can also affect its therapeutic potential .

Subcellular Localization

The subcellular localization of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride is essential for optimizing its therapeutic applications .

属性

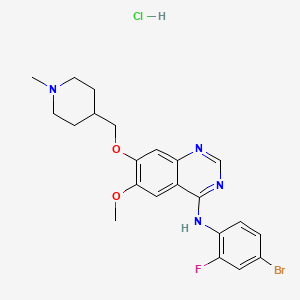

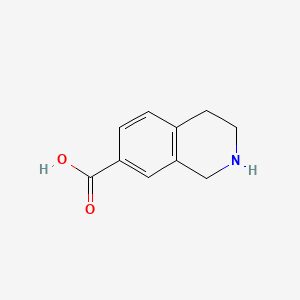

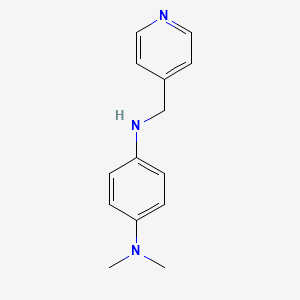

IUPAC Name |

(3-methylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h2-10,14H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFHIOAWQHPWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)